Cas no 2228028-15-5 ((2S)-1-(oxan-3-yl)propan-2-ol)

(2S)-1-(oxan-3-yl)propan-2-ol 化学的及び物理的性質
名前と識別子
-
- (2S)-1-(oxan-3-yl)propan-2-ol
- 2228028-15-5
- EN300-1784110
-
- インチ: 1S/C8H16O2/c1-7(9)5-8-3-2-4-10-6-8/h7-9H,2-6H2,1H3/t7-,8?/m0/s1
- InChIKey: WCMUDWUVLABFLM-JAMMHHFISA-N
- ほほえんだ: O1CCCC(C1)C[C@H](C)O
計算された属性
- せいみつぶんしりょう: 144.115029749g/mol
- どういたいしつりょう: 144.115029749g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 93.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 29.5Ų
(2S)-1-(oxan-3-yl)propan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1784110-0.25g |
(2S)-1-(oxan-3-yl)propan-2-ol |
2228028-15-5 | 0.25g |
$1381.0 | 2023-09-19 | ||
Enamine | EN300-1784110-0.1g |
(2S)-1-(oxan-3-yl)propan-2-ol |
2228028-15-5 | 0.1g |
$1320.0 | 2023-09-19 | ||
Enamine | EN300-1784110-5g |
(2S)-1-(oxan-3-yl)propan-2-ol |
2228028-15-5 | 5g |
$4349.0 | 2023-09-19 | ||
Enamine | EN300-1784110-5.0g |
(2S)-1-(oxan-3-yl)propan-2-ol |
2228028-15-5 | 5g |
$4349.0 | 2023-06-02 | ||
Enamine | EN300-1784110-1g |
(2S)-1-(oxan-3-yl)propan-2-ol |
2228028-15-5 | 1g |
$1500.0 | 2023-09-19 | ||
Enamine | EN300-1784110-10g |
(2S)-1-(oxan-3-yl)propan-2-ol |
2228028-15-5 | 10g |
$6450.0 | 2023-09-19 | ||
Enamine | EN300-1784110-0.5g |
(2S)-1-(oxan-3-yl)propan-2-ol |
2228028-15-5 | 0.5g |
$1440.0 | 2023-09-19 | ||
Enamine | EN300-1784110-1.0g |
(2S)-1-(oxan-3-yl)propan-2-ol |
2228028-15-5 | 1g |
$1500.0 | 2023-06-02 | ||
Enamine | EN300-1784110-2.5g |
(2S)-1-(oxan-3-yl)propan-2-ol |
2228028-15-5 | 2.5g |
$2940.0 | 2023-09-19 | ||
Enamine | EN300-1784110-0.05g |
(2S)-1-(oxan-3-yl)propan-2-ol |
2228028-15-5 | 0.05g |
$1261.0 | 2023-09-19 |
(2S)-1-(oxan-3-yl)propan-2-ol 関連文献
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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10. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
(2S)-1-(oxan-3-yl)propan-2-olに関する追加情報
(2S)-1-(oxan-3-yl)propan-2-ol: A Comprehensive Overview
(2S)-1-(oxan-3-yl)propan-2-ol, also known by its CAS number 2228028-15-5, is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is a chiral alcohol, characterized by its unique stereochemistry and functional groups, making it a valuable building block in organic synthesis. Recent advancements in synthetic methodologies have further enhanced its utility, particularly in the development of bioactive molecules and advanced materials.
The structure of (2S)-1-(oxan-3-yl)propan-2-ol consists of a propane backbone with an oxane (tetrahydropyran) ring attached at the 3-position of the propane. The hydroxyl group is positioned at the 2nd carbon, and the stereochemistry at this carbon is S configuration. This configuration plays a critical role in determining the compound's physical properties, reactivity, and biological activity. The presence of the oxane ring introduces rigidity and electronic effects that influence its interactions with other molecules, making it a valuable component in drug design.
Recent studies have highlighted the potential of (2S)-1-(oxan-3-yl)propan-2-ol as a chiral auxiliary in asymmetric synthesis. Its ability to induce high enantioselectivity in reactions has been demonstrated in several key transformations, such as aldol reactions and Michael additions. These findings underscore its importance in the development of enantiopure compounds, which are crucial for modern pharmaceuticals and agrochemicals.
In terms of applications, (2S)-1-(oxan-3-yl)propan-2-ol has been extensively used as an intermediate in the synthesis of complex natural products and bioactive molecules. For instance, it has been employed in the total synthesis of various alkaloids and terpenoids, where its stereochemical integrity and functional group compatibility are highly advantageous. Additionally, its role as a starting material for the preparation of advanced polymers and materials has been explored, further expanding its utility beyond traditional organic synthesis.
The synthesis of (2S)-1-(oxan-3-yl)propan-2-ol typically involves multi-step processes that emphasize stereocontrol. Recent advancements in catalytic asymmetric synthesis have enabled more efficient and scalable routes to this compound. For example, organocatalytic approaches using proline derivatives have been reported to achieve high yields and excellent enantioselectivity. These methods not only simplify the synthesis but also align with green chemistry principles by reducing waste and energy consumption.
From a biological standpoint, (2S)-1-(oxan-3-y)propan_ol has shown promising activity in various assays targeting enzymes and receptors involved in disease pathways. Its ability to modulate these targets makes it a valuable lead compound for drug discovery programs. Furthermore, recent research has explored its potential as a ligand in metalloenzyme mimicry, where it serves as a chiral environment for catalytic processes.
In conclusion, ((S)-1-(oxan-3-)yl))propan-ol, or CAS number ̃NO ̃NO, continues to be a pivotal compound in organic chemistry due to its unique properties and wide-ranging applications. Its role as a chiral building block and intermediate underscores its importance in advancing scientific research across multiple disciplines.
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